molecular formula C3H5N3O2 B1265857 3-Azidopropanoic acid CAS No. 18523-47-2

3-Azidopropanoic acid

Cat. No. B1265857
CAS RN: 18523-47-2
M. Wt: 115.09 g/mol
InChI Key: YIPVUXAMZQBALD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-azidopropanoic acid and related compounds often involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, a reaction that is compatible with solid-phase peptide synthesis and yields 1,4-substituted [1,2,3]-triazoles with high efficiency and purity. This method demonstrates the mild and efficient catalysis by copper(I) in producing diversely substituted triazoles, highlighting its significance in peptide chemistry and organic synthesis (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

The molecular structure of azidopropanoic acid derivatives, such as 2-azido-2-methylpropanoic acid, has been elucidated through X-ray crystallography, providing valuable structural information on the 1,3-dipoles involved in the cycloaddition reaction. This structural analysis is crucial for understanding the reactivity and orientation of molecules during the synthesis process.

Chemical Reactions and Properties

3-Azidopropanoic acid is involved in several key chemical reactions, including the Markovnikov-type intermolecular azidocyanation of aryl alkenes, which yields α-azido-propanenitriles. This reaction opens up a pathway for the synthesis of 3-amino-2-arylpropanoic acids, demonstrating the compound's versatility in organic synthesis (Li Xu et al., 2014).

Scientific Research Applications

  • Application Summary: 3-Azidopropanoic acid is an azido-containing building block that is used in various bioconjugation strategies . It is particularly useful for crosslinking and the synthesis of chemical probes .
  • Methods of Application: The compound can be reacted with primary amine groups in the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide), forming a stable amide bond . The terminal azide group of 3-Azidopropanoic acid allows for conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry .
  • Results or Outcomes: The result of this application is the formation of a stable amide bond with the target molecule, enabling the creation of complex structures for various biochemical applications .

The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne groups . This makes it useful in the synthesis of a wide variety of complex molecules for biochemical applications .

The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . This property is often exploited in the synthesis of peptides and other bioconjugates .

The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne groups . This makes it useful in the synthesis of a wide variety of complex molecules for biochemical applications .

The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . This property is often exploited in the synthesis of peptides and other bioconjugates .

Safety And Hazards

When handling 3-Azidopropanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-azidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-5-2-1-3(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPVUXAMZQBALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171759
Record name Azidopropionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidopropanoic acid

CAS RN

18523-47-2
Record name 3-Azidopropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azidopropionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidopropionic acid
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Record name 3-AZIDOPROPANOIC ACID
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Record name AZIDOPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
Y Zhou, S Wang, Y Xie, W Guan, B Ding, Z Yang… - …, 2008 - iopscience.iop.org
… 3-azidopropanoic acid was prepared based on the previous literature [32]. Briefly, 23 mg (0.2 mmol) of 3-azidopropanoic acid was dissolved in 1 ml of 0.1 M MES buffer, and then …
Number of citations: 30 iopscience.iop.org
J Andraos, E Ballerini, L Vaccaro - Green Chemistry, 2015 - pubs.rsc.org
… for the synthesis of 3-azidopropanoic acid according to plans shown in Scheme 3. … metrics results for the synthesis of 3-azidopropanoic acid according to plans shown in Scheme 3 …
Number of citations: 20 pubs.rsc.org
L Xiang, Z Li, J Chen, M Zhang, Y Wu, K Zhang - Polymer Chemistry, 2018 - pubs.rsc.org
… 1 without using 3-azidopropanoic acid, the peak position of polymer 1 using 3-azidopropanoic acid … the amount of 3-azidopropanoic acid. From Table 1 (from 1-1 to 1-5), the increase of […
Number of citations: 16 pubs.rsc.org
MS Siegrist, S Whiteside, JC Jewett… - ACS chemical …, 2013 - ACS Publications
… derivatives to access the cell wall, we first grew bacteria in media containing R-propargylglycine (compound 1, Figure 1B, abbreviated alkDala) or R-2-amino-3-azidopropanoic acid (…
Number of citations: 231 pubs.acs.org
CM Yook, SJ Lee, SJ Oh, HJ Ha… - Journal of Labelled …, 2015 - Wiley Online Library
… 9 (2.0 eq.) in 50 μL of ethanol, 0.5 M copper (ІІ) sulfate, and 1.5 M sodium ascorbate were added to one reaction vial that contained non-protected (S)-2-amino-3-azidopropanoic acid 1a…
C Doebelin, M Schmitt, C Antheaume… - The Journal of …, 2013 - ACS Publications
… We next focused on homologues of 3-azidopropanoic acid (1) (Scheme 3). When 2-azidoacetic acid (9) (8) or 4-azidobutanoic acid (10) (9) was used with 3-chlorophenylhydrazine, the …
Number of citations: 8 pubs.acs.org
MF Debets, CWJ van der Doelen, FPJT Rutjes… - …, 2010 - Wiley Online Library
… are not retained in final products is not surprising, because azide functionalities are absent from natural products,3 with the possible exception of (S)-2-amino-3-azidopropanoic acid, …
A Gori, CIA Wang, PJ Harvey… - Angewandte Chemie …, 2015 - Wiley Online Library
The design of disulfide bond mimetics is an important strategy for optimising cysteine‐rich peptides in drug development. Mimetics of the drug lead conotoxin MrIA, in which one …
Number of citations: 45 onlinelibrary.wiley.com
C Xie, X Zhen, Y Lyu, K Pu - Advanced Materials, 2017 - Wiley Online Library
… Amidation reaction between TAPc and 3-azidopropanoic acid was then conducted to afford azide-modified TAPc, zinc-tetra(3-azidopropanamide)phthalocyanine (TAPc-N 3 ). The …
Number of citations: 140 onlinelibrary.wiley.com
HM Faas, JL Krupa, AJ Taylor, F Zamberlan, CJ Philp… - downloads.hindawi.com
… Azide labelling of the peptide was achieved by synthesising 3-azidopropanoic acid (12), in good yield from 3bromopropanoic acid, and this was then coupled onto the peptide using …
Number of citations: 0 downloads.hindawi.com

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